molecular formula C10H8ClN3O B1521996 N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine CAS No. 1181480-96-5

N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine

Cat. No. B1521996
M. Wt: 221.64 g/mol
InChI Key: GCURUEUJLBIIRC-AWNIVKPZSA-N
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Description

“N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine” is a specialty product for proteomics research . It has a molecular formula of C10H8ClN3O .


Synthesis Analysis

The synthesis of imidazole derivatives, such as the compound , has seen significant advances in recent years . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis often involves the construction of bonds during the formation of the imidazole .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Reactivity in Chemical Synthesis

Hydroxylamine hydrochloride reacts with certain acetonylidene moieties, leading to the formation of benzimidazole derivatives. The reactivity of such compounds has been studied, revealing unexpected ring openings in azoles, a process confirmed by single crystal X-ray diffraction analysis. This points to the potential use of N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine in synthetic chemistry, especially in the formation and transformation of heterocyclic compounds (Azzaoui et al., 2006).

Role in Metabolic Activation

N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, which might include derivatives of N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine, are metabolically activated by human liver sulfotransferases (STs). This bioactivation suggests its potential involvement in drug metabolism and toxicity studies (Chou et al., 1995).

Future Directions

The future directions of “N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs and applications in various fields .

properties

IUPAC Name

(NE)-N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-10-9(6-13-15)14(7-12-10)8-4-2-1-3-5-8/h1-7,15H/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCURUEUJLBIIRC-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=NC(=C2/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine
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N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine

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